2-Fluoroquinoline
Overview
Description
2-Fluoroquinoline is a chemical compound with the molecular formula C9H6FN . It is primarily used for research and development purposes .
Synthesis Analysis
Fluoroquinolones, including 2-Fluoroquinoline, are synthesized through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, the intramolecular cyclization of compounds with polyphosphoric acid (the Gould-Jacobs reaction) affords the corresponding fluoroquinolones .
Molecular Structure Analysis
The molecular structure of 2-Fluoroquinoline consists of a total of 18 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .
Chemical Reactions Analysis
Fluoroquinolones, including 2-Fluoroquinoline, undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They also undergo novel approaches to functionalization of polyfluorinated quinolones, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical And Chemical Properties Analysis
2-Fluoroquinoline has a molecular weight of 147.15 . It has a boiling point of 133°C at 30 mmHg . The density is 1.2±0.1 g/cm^3 .
Scientific Research Applications
- Summary of Application : Fluoroquinolones are used in antimicrobial chemotherapy. They describe the relationship between drug, host, and antimicrobial effect. The successful identification of meaningful pharmacodynamic outcome parameters can greatly assist clinicians in making objective prescribing decisions .
- Methods of Application : Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome .
- Results or Outcomes : Investigators have suggested that AUC/MIC ratios of 100–125 or peak/MIC ratios of >10 are required to predict clinical and microbiological success and to limit the development of bacterial resistance .
- Summary of Application : Fluoroquinolones are used in research into antibiotic resistance. They target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
- Methods of Application : This leads to cell death and turns out to be a very effective way of killing bacteria. However, resistance to FQs is increasingly problematic, and alternative compounds are urgently needed .
- Results or Outcomes : The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets .
Antimicrobial Chemotherapy
Antibiotic Resistance Research
- Summary of Application : Pharmacodynamics provides a rational basis for optimizing dosing regimens by describing the relationship between drug, host, and antimicrobial effect .
- Methods of Application : Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome .
- Results or Outcomes : Investigators have suggested that AUC/MIC ratios of 100–125 or peak/MIC ratios of >10 are required to predict clinical and microbiological success and to limit the development of bacterial resistance .
- Summary of Application : Fluorinated quinolines, including 2-Fluoroquinoline, are used in research into their synthesis, properties, and applications .
- Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : This research has led to the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Pharmacodynamics Research
Synthesis and Properties Research
- Summary of Application : A great deal of research studies aimed at improvement of synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing a number of steps and cost of the synthesis have been performed .
- Methods of Application : The methods of application involve various chemical reactions and processes to improve the synthesis of fluoroquinolones .
- Results or Outcomes : The outcomes of these research studies have led to enhanced yields and quality of fluoroquinolones, and reduced the number of steps and cost of the synthesis .
- Summary of Application : Fluoroquinolones are arguably among the most successful antibiotics of recent times. They have enjoyed over 30 years of clinical usage and become essential tools in the armoury of clinical treatments .
- Methods of Application : Fluoroquinolones target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
- Results or Outcomes : This leads to cell death and turns out to be a very effective way of killing bacteria. However, resistance to Fluoroquinolones is increasingly problematic, and alternative compounds are urgently needed .
Improvement of Synthetic Procedures
Antibacterial Research
Safety And Hazards
Future Directions
Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .
properties
IUPAC Name |
2-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPLDKPYLYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206729 | |
Record name | 2-Fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroquinoline | |
CAS RN |
580-21-2 | |
Record name | 2-Fluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.